molecular formula C22H19ClN2O4 B251373 2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide

2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide

Cat. No.: B251373
M. Wt: 410.8 g/mol
InChI Key: JGVQAAGVJXKBEX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, methoxy groups, and a benzoylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

2-chloro-N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-16-7-5-6-14(12-16)21(26)24-15-10-11-19(20(13-15)29-2)25-22(27)17-8-3-4-9-18(17)23/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

JGVQAAGVJXKBEX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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